

# Technical Support Center: Enhancing Oral Bioavailability of Tozasertib (VX-680)

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## Compound of Interest

Compound Name: Aurora A inhibitor 4

Cat. No.: B3972807

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing Tozasertib (VX-680) formulations with improved oral bioavailability.

## Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of Tozasertib (VX-680)?

A1: The primary challenges for the oral delivery of Tozasertib, a potent Aurora kinase inhibitor, are its low aqueous solubility and potential for P-glycoprotein (P-gp) mediated efflux.<sup>[1][2][3][4][5][6][7]</sup> Published data on a similar compound, MK-0457 (another designation for Tozasertib), indicates a low oral bioavailability of approximately 7.9%.<sup>[8]</sup> These characteristics are common among many small molecule kinase inhibitors and can lead to poor absorption, high inter-individual variability, and significant food effects.<sup>[1][2][3]</sup>

Q2: What are the potential formulation strategies to improve the oral bioavailability of Tozasertib?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and P-gp efflux. These include:

- **Lipophilic Salt Formation:** Converting the Tozasertib free base into a lipophilic salt, such as a docusate salt, can significantly enhance its solubility in lipid-based excipients.<sup>[1][2][3][4]</sup> This approach facilitates higher drug loading in lipid-based formulations.<sup>[1][2][3][4]</sup>

- **Lipid-Based Formulations:** Incorporating Tozasertib into lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), can improve its solubilization in the gastrointestinal tract and enhance absorption.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Amorphous Solid Dispersions (ASD):** Creating an amorphous solid dispersion of Tozasertib with a hydrophilic polymer can improve its dissolution rate and extent of supersaturation in the gut, thereby increasing the driving force for absorption.[\[5\]](#)
- **Nanoparticle Formulations:** Encapsulating Tozasertib into nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can increase its surface area for dissolution and potentially alter its absorption pathway, for instance, by promoting lymphatic uptake.[\[13\]](#)[\[14\]](#)

Q3: How does P-glycoprotein (P-gp) efflux impact the oral bioavailability of Tozasertib and how can it be mitigated?

A3: P-glycoprotein (P-gp) is an efflux transporter protein found in the intestinal epithelium that actively pumps a wide range of xenobiotics, including many kinase inhibitors, back into the intestinal lumen, thereby reducing their net absorption.[\[6\]](#)[\[7\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) If Tozasertib is a substrate for P-gp, this mechanism will significantly limit its oral bioavailability.

Mitigation strategies include:

- **Co-administration with P-gp Inhibitors:** While effective in preclinical models, the clinical use of potent P-gp inhibitors can lead to drug-drug interactions and systemic toxicity.[\[6\]](#)[\[7\]](#)
- **Formulation with Excipients that Inhibit P-gp:** Certain pharmaceutical excipients used in lipid-based formulations, such as Vitamin E TPGS, have been shown to inhibit P-gp function, offering a formulation-based approach to overcoming efflux.[\[17\]](#)[\[18\]](#)
- **Structural Modification of the Drug:** While a more complex approach, medicinal chemistry efforts can be directed at modifying the Tozasertib structure to reduce its affinity for P-gp.[\[6\]](#)

## Troubleshooting Guides

### Low and Variable Drug Exposure in Preclinical Species

Problem: You are observing low and highly variable plasma concentrations of Tozasertib after oral administration of a simple suspension formulation in your animal model.

Potential Cause	Troubleshooting Step	Rationale
Poor aqueous solubility	Develop a lipid-based formulation (e.g., SEDDS/SMEDDS) or an amorphous solid dispersion.	These formulations are designed to enhance the solubilization and dissolution of poorly water-soluble drugs in the gastrointestinal tract. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
P-glycoprotein (P-gp) efflux	Conduct an in vitro Caco-2 permeability assay to determine if Tozasertib is a P-gp substrate. If it is, consider formulating with P-gp inhibiting excipients.	The Caco-2 assay is a standard method to assess a compound's potential for intestinal permeability and interaction with efflux transporters like P-gp. <a href="#">[6]</a> <a href="#">[7]</a>
First-pass metabolism	While formulation can have a limited impact on hepatic first-pass metabolism, promoting lymphatic transport through highly lipidic formulations can partially bypass the portal circulation. <a href="#">[10]</a> <a href="#">[12]</a>	The lymphatic system provides an alternative route of absorption that can reduce the extent of first-pass metabolism in the liver.
Food effects	Conduct in vivo studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can often mitigate positive food effects. <a href="#">[18]</a>	Food can significantly alter the gastrointestinal environment, impacting drug solubility and absorption. Lipid-based formulations can mimic the fed state, reducing variability.

## Poor Physical or Chemical Stability of the Formulation

Problem: Your developed Tozasertib formulation shows signs of drug precipitation, phase separation, or chemical degradation over time.

Potential Cause	Troubleshooting Step	Rationale
Drug precipitation from a supersaturated state	Include precipitation inhibitors (polymers) in your amorphous solid dispersion or lipid-based formulation.	These polymers help maintain a supersaturated state of the drug in the gastrointestinal fluids, preventing precipitation and maximizing the driving force for absorption.
Incompatibility of Tozasertib with excipients	Conduct a systematic excipient compatibility study by storing binary mixtures of Tozasertib and each excipient under accelerated stability conditions.	This will help identify any chemical interactions that could lead to the degradation of the active pharmaceutical ingredient.
Oxidation of lipid excipients	If using unsaturated lipids, consider adding antioxidants to the formulation and storing it under an inert atmosphere.	Unsaturated lipids are prone to peroxidation, which can degrade the excipients and potentially the drug. <a href="#">[11]</a>
Hygroscopicity	Store the formulation in a low-humidity environment and consider using protective packaging.	Moisture uptake can lead to physical instability, such as crystallization of an amorphous form or phase separation of a lipid-based system.

## Experimental Protocols

### Protocol 1: Preparation of Tozasertib Lipophilic Salt (Docusate Salt)

Objective: To prepare the docusate salt of Tozasertib to improve its solubility in lipid excipients.

Materials:

- Tozasertib free base or a pre-formed salt (e.g., HCl salt)[\[4\]](#)
- Sodium docusate

- Dichloromethane (DCM)
- Deionized water
- Silver nitrate (for testing chloride removal)

#### Methodology:

- Salt Metathesis:
  - If starting with a pre-formed salt like Tozasertib HCl, dissolve it in a suitable solvent.
  - Dissolve an equimolar amount of sodium docusate in deionized water.
  - Mix the two solutions and stir vigorously. The lipophilic Tozasertib docusate salt will precipitate out of the aqueous phase or can be extracted into an immiscible organic solvent like DCM.
- Direct Reaction from Free Base:
  - Dissolve Tozasertib free base in a suitable organic solvent.
  - Add an equimolar amount of docusic acid (the acidic form of docusate).
  - Stir the reaction mixture until the salt formation is complete.
- Isolation and Purification:
  - If an extraction was performed, separate the organic layer.
  - Wash the organic layer repeatedly with deionized water to remove any remaining sodium salts. If starting from an HCl salt, test the aqueous washes with silver nitrate until no precipitate is formed, indicating complete removal of chloride ions.[\[19\]](#)
  - Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
  - Evaporate the solvent under reduced pressure to obtain the solid Tozasertib docusate salt.
- Characterization:

- Confirm the identity and purity of the resulting salt using techniques such as NMR, LC-MS, and HPLC.

## Protocol 2: In Vitro Caco-2 Permeability Assay for P-gp Substrate Assessment

Objective: To determine if Tozasertib is a substrate of the P-gp efflux transporter.

Materials:

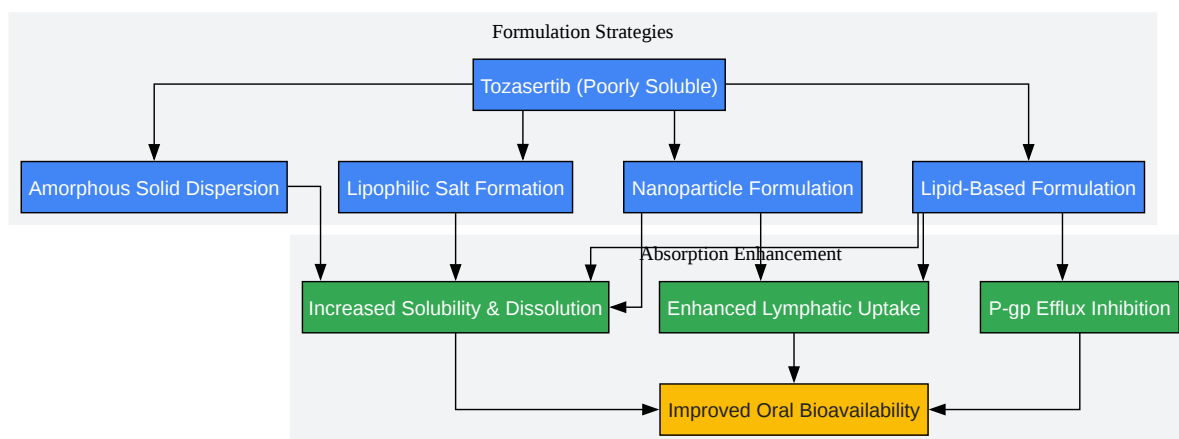
- Caco-2 cells (human colon adenocarcinoma cell line)
- Transwell® inserts
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
- Hank's Balanced Salt Solution (HBSS)
- Tozasertib
- A known P-gp substrate (e.g., digoxin) as a positive control
- A known P-gp inhibitor (e.g., verapamil)
- LC-MS/MS for quantification

Methodology:

- Cell Culture and Seeding:
  - Culture Caco-2 cells according to standard protocols.
  - Seed the cells onto the apical side of Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
- Monolayer Integrity Test:

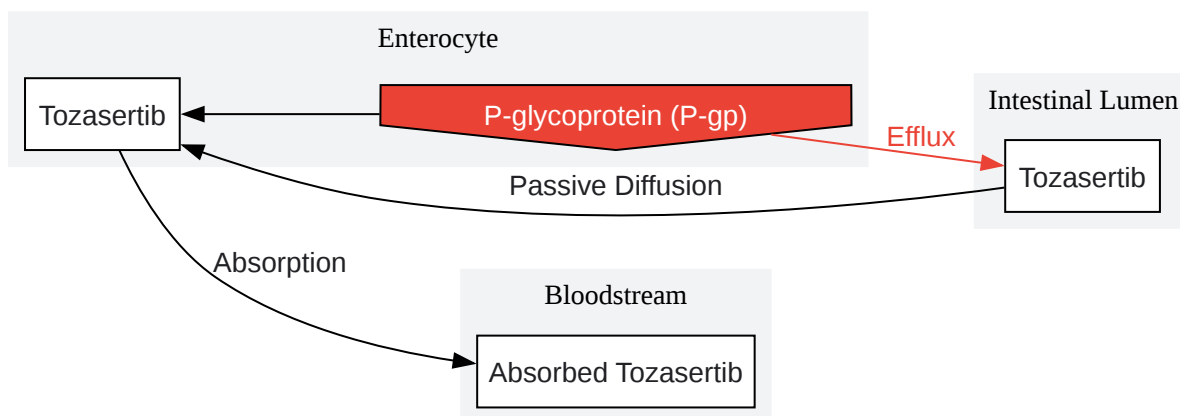
- Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
- Permeability Assay:
  - Wash the cell monolayers with pre-warmed HBSS.
  - Apical to Basolateral (A-B) Transport: Add a solution of Tozasertib in HBSS to the apical chamber. At specified time points, collect samples from the basolateral chamber.
  - Basolateral to Apical (B-A) Transport: Add a solution of Tozasertib in HBSS to the basolateral chamber. At specified time points, collect samples from the apical chamber.
  - P-gp Inhibition: Repeat the A-B and B-A transport experiments in the presence of a known P-gp inhibitor like verapamil.
- Sample Analysis:
  - Quantify the concentration of Tozasertib in the collected samples using a validated LC-MS/MS method.
- Data Analysis:
  - Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
  - Calculate the efflux ratio (ER) =  $P_{app} (B-A) / P_{app} (A-B)$ .
  - An efflux ratio greater than 2 is generally considered indicative of active efflux. If the efflux ratio is significantly reduced in the presence of the P-gp inhibitor, it confirms that Tozasertib is a P-gp substrate.

## Visualizations



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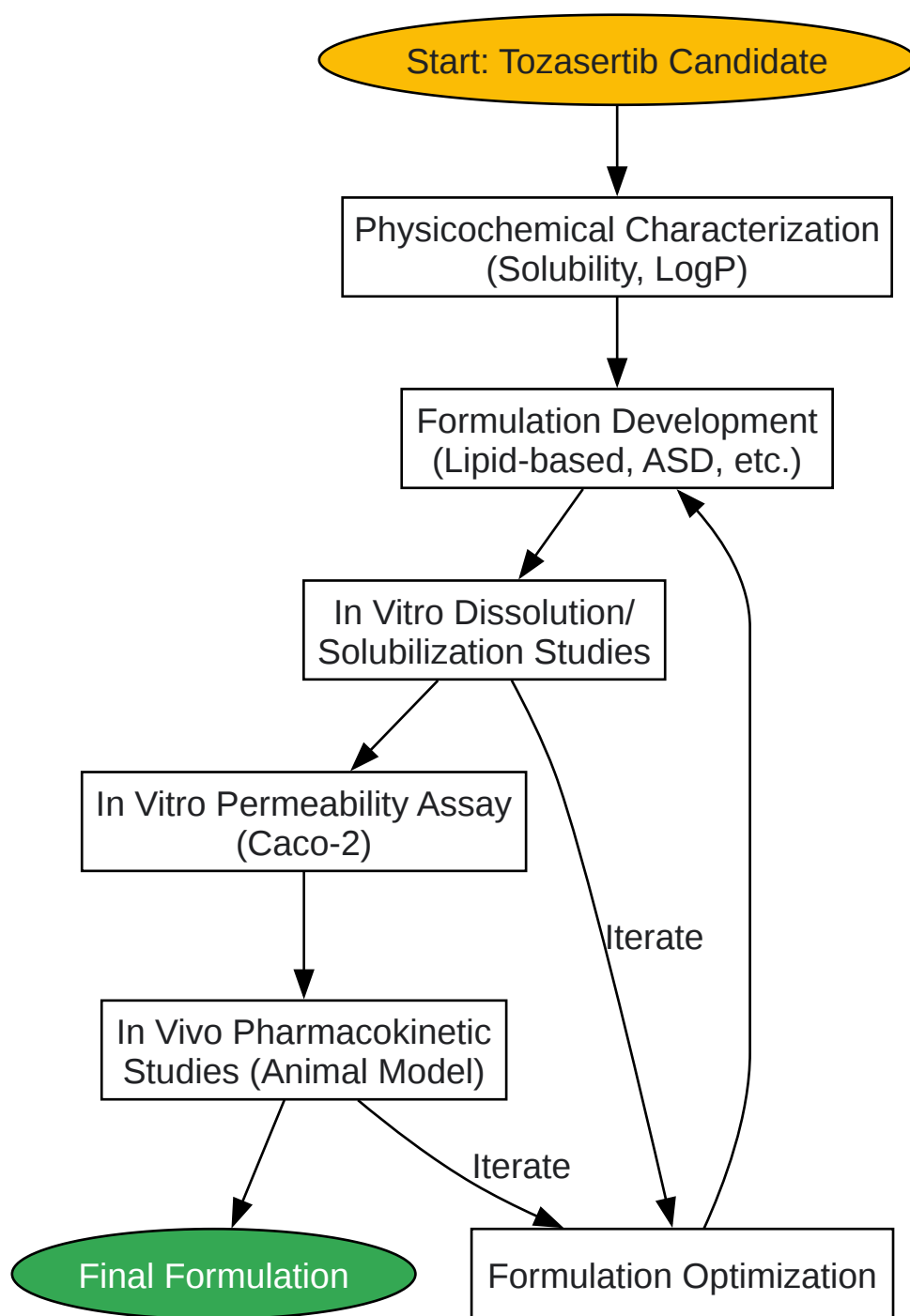
Caption: Formulation strategies to enhance the oral bioavailability of Tozasertib.





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Caption: Mechanism of P-glycoprotein mediated efflux of Tozasertib.

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Caption: Experimental workflow for Tozasertib oral formulation development.

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